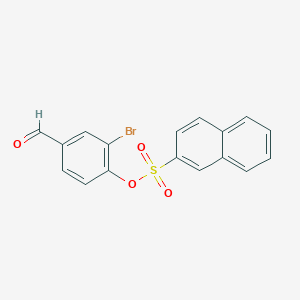

2-bromo-4-formylphenyl 2-naphthalenesulfonate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar bromo-naphthalene derivatives has been approached through various methodologies, including CuCN-mediated cascade cyclization and palladium-catalyzed cross-coupling reactions. For instance, CuCN-mediated one-pot cyclization of 4-(2-bromophenyl)-2-butenoates leads to efficient synthesis of substituted naphthalene derivatives, demonstrating the utility of bromophenyl precursors in complex organic synthesis (Reddy et al., 2013). Similarly, palladium-catalyzed annulation of diborylalkenes with bromoethenylarenes offers a route to multisubstituted naphthalenes (Shimizu et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds related to 2-bromo-4-formylphenyl 2-naphthalenesulfonate often exhibits significant interactions that influence their physical and chemical properties. For example, 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol showcases intramolecular hydrogen bonding, affecting its molecular conformation and stability (Zhao, 2012).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including nucleophilic substitutions and carbonylative cyclizations, which are essential for further functionalization and synthesis of complex molecules. The Rh(I)-catalyzed carbonylative cyclization of alkynes with 2-bromophenylboronic acids to produce indenones is a notable reaction, demonstrating the reactivity and versatility of bromophenyl compounds in synthetic chemistry (Harada et al., 2007).

Wissenschaftliche Forschungsanwendungen

Green Chemical Methods for Phenol Regeneration

Researchers have utilized the high nucleophilicity of bromide ions in ionic liquids for the nucleophilic displacement of alkyl groups to regenerate phenols from corresponding aryl alkyl ethers. This method represents a green chemical approach, leveraging the environmental benefits of using ionic liquids over traditional solvents. The process has been demonstrated with various aryl alkyl ethers, showcasing its versatility and potential for wide application in chemical synthesis and environmental remediation Boovanahalli, Kim, & Chi, 2004.

Mechanisms of Dioxin Formation

Studies on the thermal degradation and pyrolysis of brominated hydrocarbons, including bromophenols, have provided insights into the formation of brominated dioxins and other hazardous combustion byproducts. These findings are crucial for understanding the environmental impact of burning materials containing brominated flame retardants and for developing strategies to minimize the formation of toxic byproducts in waste incineration processes Evans & Dellinger, 2003.

Development of Thermotropic Dendrimers

The synthesis of novel monomers for the creation of thermotropic dendrimers highlights the application of brominated compounds in the field of materials science. These dendrimers exhibit unique properties due to their structured design, opening new avenues for the development of advanced materials with potential applications in electronics, photonics, and as components in complex nanodevices Percec, Chu, & Kawasumi, 1994.

Asymmetric Synthesis of Chiral Biaryls

The asymmetric Suzuki-Miyaura coupling of substituted 2-formylarylboronic acids with dialkoxyphosphinyl substituted naphthyl bromides has been employed for the synthesis of novel axially chiral biaryls. This method demonstrates the importance of brominated compounds in facilitating stereoselective reactions, crucial for the production of chiral molecules that are of significant interest in pharmaceutical research and development Zhou et al., 2013.

Eigenschaften

IUPAC Name |

(2-bromo-4-formylphenyl) naphthalene-2-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrO4S/c18-16-9-12(11-19)5-8-17(16)22-23(20,21)15-7-6-13-3-1-2-4-14(13)10-15/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPKSIREDGLLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=C(C=C(C=C3)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-4-formylphenyl) naphthalene-2-sulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-{2-[(4-bromophenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4625034.png)

![isopropyl 5-(aminocarbonyl)-2-[(3-cyclopentylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4625050.png)

![1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4625051.png)

![1-[(4-propylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4625064.png)

![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B4625085.png)

![3-allyl-5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4625099.png)

![2-[(cycloheptylamino)methyl]benzoic acid hydrochloride](/img/structure/B4625107.png)

![N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625128.png)